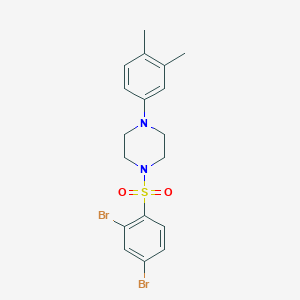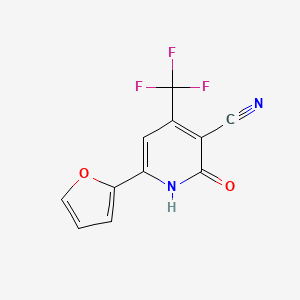
6-(2-Furyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of nicotinonitrile, which is a type of organic compound that contains a nitrile group (-C≡N) attached to a nicotine molecule . The “6-(2-Furyl)” part suggests that a furyl group, a type of aromatic ring derived from furan, is attached to the 6th position of the nicotinonitrile molecule . The “2-hydroxy” indicates the presence of a hydroxyl group (-OH) at the 2nd position, and “4-(trifluoromethyl)” means a trifluoromethyl group (-CF3) is attached at the 4th position .
Molecular Structure Analysis
The molecular structure would be based on the nicotinonitrile backbone, with the furyl, hydroxyl, and trifluoromethyl groups attached at the specified positions . Detailed structural analysis would require advanced techniques like X-ray crystallography or NMR spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the nitrile, hydroxyl, and trifluoromethyl groups, as well as the aromatic furyl ring, would likely impact properties like polarity, solubility, boiling/melting points, and reactivity .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Transformations
- The synthesis and evaluation of bis-α,β-unsaturated ketones, nicotinonitrile, and dihydropyridine derivatives, showcasing a variety of applications including antimicrobial activities. This includes the preparation of novel compounds through reactions with different aromatic aldehydes and subsequent transformations to yield compounds with potential biological activities (Altalbawy, 2013).
- Studies on the synthesis of aristeromycin, a nucleoside antibiotic, have used furyl-containing compounds as intermediates, highlighting the importance of the furyl group in the stereoselective synthesis of biologically active molecules (Ainai et al., 2004).
Antimicrobial and Biological Activities
- Research into antiprotozoal activity demonstrated the synthesis of aza-analogues of furamidine, where 6-(2-furyl)nicotinonitrile derivatives showed promising in vitro and in vivo activity against Trypanosoma b.rhodesiense and Plasmodium falciparum, suggesting potential for treating parasitic infections (Ismail et al., 2003).
Materials Science and Chemistry
- The electrochemical and spectral properties of meta-linked tris(aryl)benzenes and tris(aryl)-1-phenoles, and their polymers have been studied, highlighting the utility of furyl and related derivatives in the development of novel materials with potential applications in electronics and optoelectronics (Idzik et al., 2010).
Molecular Docking and Theoretical Studies
- Docking studies evaluating the biological activities of Co(II) and Ni(II) complexes containing the triazine unit, supported by structural, spectral, and theoretical studies, provide insights into the interaction mechanisms of these complexes with biomacromolecules, potentially guiding the design of new drugs or molecular tools (Marandi et al., 2018).
Mécanisme D'action
Propriétés
IUPAC Name |
6-(furan-2-yl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3N2O2/c12-11(13,14)7-4-8(9-2-1-3-18-9)16-10(17)6(7)5-15/h1-4H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJBZVGQPULVPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=C(C(=O)N2)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Ethyl-1-(4-ethylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2673562.png)
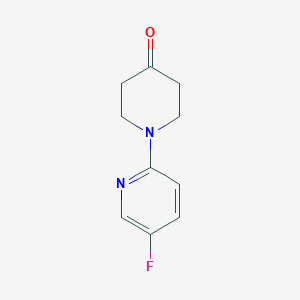
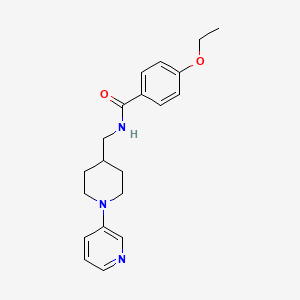
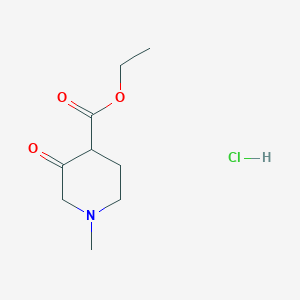
![[2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]methanamine;dihydrochloride](/img/structure/B2673569.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2673571.png)
![4-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclopropyl]benzoic acid](/img/structure/B2673572.png)
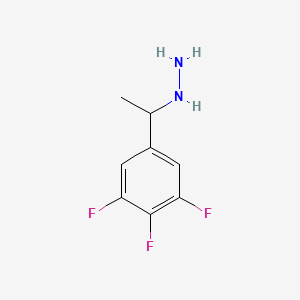
![N-(4-(1H-pyrazol-3-yl)phenyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2673574.png)
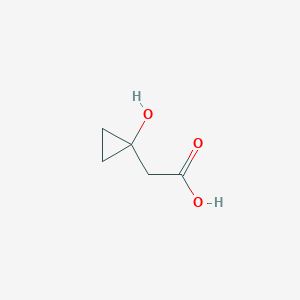
![2-(1-(5-fluorobenzo[b]thiophene-2-carbonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2673576.png)
![2-Bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2673577.png)
![2-(ethyl{4-[(4-methylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol](/img/structure/B2673578.png)
